molecular formula C21H21N7O B2594063 1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396687-19-6

1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2594063
CAS No.: 1396687-19-6
M. Wt: 387.447
InChI Key: BBKIICJSTFABGR-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts.

    Attachment of the Pyrazole Group: The pyrazole moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with the triazole intermediate.

    Introduction of the Pyridine Group: The pyridine ring can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a halogenated triazole intermediate.

    Final Amidation Step: The carboxamide group is introduced through an amidation reaction, typically using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophilic substitution can be carried out using sodium azide in dimethylformamide, while electrophilic substitution can use bromine in chloroform.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

    Modulating Receptors: Interacting with receptors to either activate or inhibit their signaling pathways.

    Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins, thereby affecting cellular processes.

Comparison with Similar Compounds

  • 1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2-methylphenyl)-N-(3-pyrazol-1-ylpropyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-16-6-2-3-7-18(16)28-20(17-8-12-22-13-9-17)19(25-26-28)21(29)23-10-4-14-27-15-5-11-24-27/h2-3,5-9,11-13,15H,4,10,14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKIICJSTFABGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCCCN3C=CC=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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